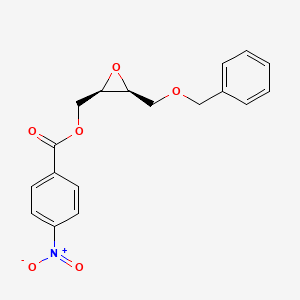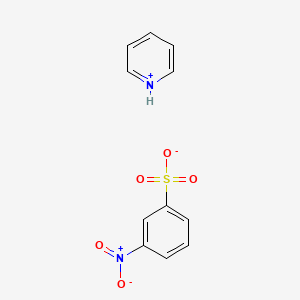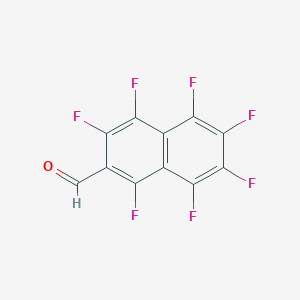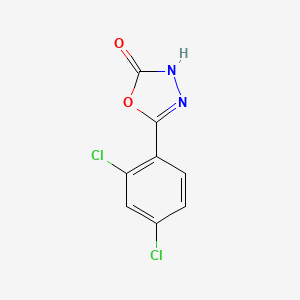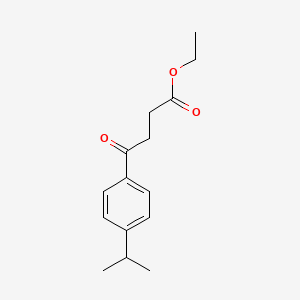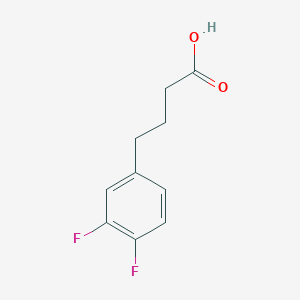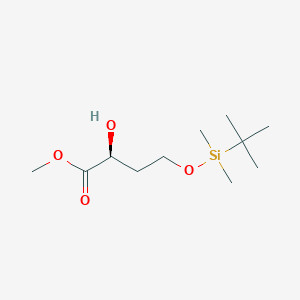
(S)-Methyl-4-((tert-Butyldimethylsilyl)oxy)-2-hydroxybutanoat
Übersicht
Beschreibung
(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the preparation of complex molecules where the protection of hydroxyl groups is necessary. The TBDMS group is known for its stability and ease of removal under mild conditions, making it a popular choice in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is used in various scientific research applications, including:
Chemistry: As a protecting group in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions where protection of hydroxyl groups is necessary.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of fine chemicals and specialty materials.
Wirkmechanismus
Target of Action
It’s worth noting that the compound contains atert-butyldimethylsilyl (TBDMS) ether group , which is commonly used in organic synthesis as a protecting group for alcohols .
Mode of Action
The TBDMS group in the compound serves to protect the alcohol from reacting under conditions that would normally affect it . The protection is achieved by the formation of a silyl ether when the alcohol reacts with the silyl chloride in the presence of a base . The silyl ether can then be selectively removed under mild conditions .
Biochemical Pathways
The use of tbdms ethers in organic synthesis can influence a variety of biochemical pathways depending on the specific context and the alcohol being protected .
Pharmacokinetics
The presence of the tbdms group could potentially affect the compound’s bioavailability by altering its polarity and solubility .
Result of Action
The primary result of the action of “(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate” is the protection of an alcohol group, preventing it from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule .
Action Environment
The action of “(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate” can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH of the environment . It is stable under basic and neutral conditions, but can be removed under acidic conditions . Additionally, the temperature and the presence of certain reagents can also influence the stability of the TBDMS group .
Biochemische Analyse
Biochemical Properties
(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as aldolases, which facilitate the formation of carbon-carbon bonds. The compound can act as both an aldol donor and acceptor, making it versatile in stereocontrolled production processes . Additionally, it is used in the synthesis of natural products like ambruticin and salinosporamide A, highlighting its importance in biochemical synthesis .
Cellular Effects
The effects of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate on cellular processes are multifaceted. It influences cell signaling pathways by interacting with specific enzymes and proteins involved in signal transduction. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions result in changes in the transcriptional activity of specific genes, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular function can diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. At very high doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is involved in several metabolic pathways. It interacts with enzymes such as aldolases and dehydrogenases, which play crucial roles in metabolic processes. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of specific metabolites. This can have downstream effects on various biochemical pathways and cellular functions .
Transport and Distribution
Within cells and tissues, (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding its subcellular distribution is crucial for elucidating its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group of (S)-Methyl 2-hydroxybutanoate using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
- Dissolve (S)-Methyl 2-hydroxybutanoate in DMF.
- Add imidazole or pyridine as a base.
- Slowly add TBDMS-Cl to the reaction mixture.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by standard workup procedures, such as extraction and chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the efficiency and yield of the synthesis. The use of flow microreactors has been shown to be particularly effective for the synthesis of tert-butyl esters .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldiphenylsilyl (TBDPS) ethers: Similar to TBDMS ethers but with increased stability towards acidic conditions.
Trimethylsilyl (TMS) ethers: Less stable than TBDMS ethers and more susceptible to hydrolysis.
Triisopropylsilyl (TIPS) ethers: More stable than TMS ethers but less stable than TBDMS ethers.
Uniqueness
(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to the combination of its chiral center and the TBDMS protecting group. This combination allows for the selective protection and deprotection of hydroxyl groups in complex synthetic sequences, making it a valuable tool in organic synthesis.
Eigenschaften
IUPAC Name |
methyl (2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLHQXCUVDZBNE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584598 | |
| Record name | Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307532-01-0 | |
| Record name | Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (S)-(-)-4-(tert-butyldimethylsilyloxy)-2-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




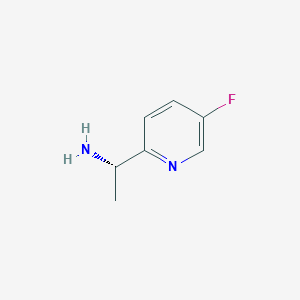
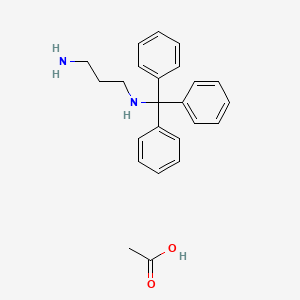
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)

